molecular formula C4H10S B166225 2-Methyl-1-propanethiol CAS No. 513-44-0

2-Methyl-1-propanethiol

Cat. No. B166225
CAS RN: 513-44-0
M. Wt: 90.19 g/mol
InChI Key: BDFAOUQQXJIZDG-UHFFFAOYSA-N
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Description

2-Methyl-1-propanethiol, also known as Isobutyl mercaptan, is a chemical compound with the molecular formula C4H10S and a molar mass of 90.19 . It is used in the formation of brain-targeted drug delivery systems (BTDS) by attaching with L-Cys (the carrier) via a disulfide bond .


Molecular Structure Analysis

The molecular structure of 2-Methyl-1-propanethiol can be represented by the linear formula (CH3)2CHCH2SH . More detailed structural information can be obtained from a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

2-Methyl-1-propanethiol is a type of organosulfur compound. These compounds are ubiquitous in the natural world and are important in the agriculture, pharmaceuticals, and petrochemical sectors . Specific reactions involving 2-Methyl-1-propanethiol are not detailed in the search results.


Physical And Chemical Properties Analysis

2-Methyl-1-propanethiol has a density of 0.831g/mL at 25°C, a melting point of -145°C, and a boiling point of 87-89°C . Its vapor pressure is 124 mm Hg at 37.8 °C, and it has a refractive index of n20/D 1.4385 . It is slightly soluble in water but very soluble in alcohol and diethyl ether .

Scientific Research Applications

Volatility in Food Science

2-Methyl-1-propanethiol has been studied in the context of food science, particularly concerning the volatilities of onion flavor components. The study indicated that compounds like thiols, thiophenes, and monosulphides (including 2-Methyl-1-propanethiol) show higher volatilities compared to disulphides, aldehydes, or alcohols. This research is significant in understanding the flavor profiles and the science of cooking and food preservation (Mazza, 2007).

Analytical Chemistry and Material Science

In the field of analytical chemistry and material science, 2-Methyl-1-propanethiol's properties have been utilized in the study of gas-solid chromatography. The research involved examining the virial coefficients of volatile, malodorous organic sulfur compounds, including 2-Methyl-1-propanethiol, on graphitized carbon black powder. The study provided insights into the quantitative structure-retention relation (QSRR), correlating chromatographic retention times with calculated adsorbate molar refractivity and connectivity index values (Rybolt et al., 2001).

Surface Chemistry

Surface chemistry and adsorption studies have also utilized 2-Methyl-1-propanethiol. Research on 1-Propanethiol (a related compound) connecting with O-polar zinc oxide (ZnO) surfaces for biofunctional devices showed that 1-Propanethiol/ZnO structures were stable even at high temperatures, indicating potential for high durability in surface coatings or in the creation of biofunctional devices (Ogata et al., 2005).

Environmental Engineering

In environmental engineering, 2-Methyl-1-propanethiol's sorption characteristics have been studied. A study reported the sorption of 2-methyl-2-propanethiol (TBM), a similar compound, to various indoor materials. Understanding the sorption behavior is crucial for environmental health, especially concerning the remediation and treatment of spaces contaminated with malodorous compounds (Suravajala et al., 2008).

Safety And Hazards

2-Methyl-1-propanethiol is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers Several papers have been published on 2-Methyl-1-propanethiol. One paper discusses the chemical thermodynamic properties and rotational isomerism of 2-Methyl-1-propanethiol . Another paper presents the direct analysis and monitoring of organosulfur compounds, including 2-Methyl-1-propanethiol, in the gaseous phase using portable mass spectrometry .

properties

IUPAC Name

2-methylpropane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S/c1-4(2)3-5/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFAOUQQXJIZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060156
Record name 1-Propanethiol, 2-methyl-
Source EPA DSSTox
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Molecular Weight

90.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with cooked vegetable, mustard-like odour
Record name 2-Methyl-1-propanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031245
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Methyl-1-propanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

88.50 °C. @ 760.00 mm Hg
Record name 2-Methyl-1-propanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031245
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in oil and alcohol
Record name 2-Methyl-1-propanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.829-0.836
Record name 2-Methyl-1-propanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/125/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyl-1-propanethiol

CAS RN

513-44-0
Record name 2-Methyl-1-propanethiol
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Record name Isobutyl mercaptan
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Record name 1-Propanethiol, 2-methyl-
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Record name 1-Propanethiol, 2-methyl-
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Record name 2-methylpropane-1-thiol
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Record name ISOBUTANETHIOL
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Methyl-1-propanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-79 °C
Record name 2-Methyl-1-propanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
297
Citations
DW Scott, JP McCullough, JF Messerly… - Journal of the …, 1958 - ACS Publications
… Comprehensive thermodynamic studies of 2methyl-1-propanethiol (isobutyl mercaptan) were made as part of … Calculated Thermodynamic Properties of 2-Methyl- 1-propanethiol Vapor …
Number of citations: 26 pubs.acs.org
P Biwer, M Neumann-Schaal, P Henke… - Frontiers in …, 2022 - frontiersin.org
… difficile 630Δerm were the thiols 2-methyl-1-propanethiol (1), 2-methyl-1-butanethiol (5) and 4-methyl-1-pentanethiol (9), the disulfides bis(2-methylpropyl) disulfide (27), 2-methylbutyl 2-…
Number of citations: 3 www.frontiersin.org
CK Kwon, MS Kim, K Kim - Journal of Molecular Structure, 1987 - Elsevier
… In this paper the SERS of 2-methyl-1-propanethiol … recorded with 5 X 10e6 and 1 X lOA M 2-methyl-1-propanethiol … to help assign the vibrational bands of the 2-methyl-1-propanethiol …
Number of citations: 2 www.sciencedirect.com
Y Ozaki, H Sugeta, T Miyazawa - Chemistry Letters, 1975 - journal.csj.jp
The Raman spectra of 1-chloro-2-methylpropane and 2-methyl-1-propanethiol were measured in the liquid and solid states. Conformations of these molecules were studied in relation …
Number of citations: 17 www.journal.csj.jp
JC Morris, WJ Lanum, RV Helm… - Journal of Chemical …, 1960 - ACS Publications
SeVEN THIOLS and three sulfides comprise the third series of compounds that have been preparedby American Petroleum Institute Research Project 48A. This project, cooperatively …
Number of citations: 21 pubs.acs.org
Y Wang, Q Chi, NS Hush, JR Reimers… - The Journal of …, 2011 - ACS Publications
… Combined with our recent studies of the branched alkanethiols, 2-methyl-1-propanethiol, both of which display an (8 × √3)-4 superlattice, R–S–Au–S–R adatom mediated motifs as for 1…
Number of citations: 39 pubs.acs.org
MP Deeyamulla, D Husain - Progress in Reaction Kinetics …, 2005 - journals.sagepub.com
… Absolute rate data for the collisional removal at 300K of C(23PJ) by the gases 1-propanethiol, 1-butanethiol, 1-pentanethiol, 2-propanethiol, 2-methyl-1-propanethiol, 2-methyl-2-…
Number of citations: 1 journals.sagepub.com
D Husain, MP Deeyamulla - Progress in Reaction Kinetics and …, 2005 - search.proquest.com
… Absolute rate data for the collisional removal at 300K of C(23PJ) by the gases 1-propanethiol, 1-butanethiol, 1-pentanethiol, 2-propanethiol, 2-methyl-1-propanethiol, 2-methyl-2-…
Number of citations: 0 search.proquest.com
TR Rybolt, DN Hooper, JB Stensby, HE Thomas… - Journal of colloid and …, 2001 - Elsevier
… from 392 to 511 K for 10 volatile, malodorous organic sulfur compounds; ethanethiol, 1-propanethiol, methyl sulfide, 2-propanethiol, 1-methyl-1-propanethiol, 2-methyl-1-propanethiol, 2-…
Number of citations: 13 www.sciencedirect.com
N Lubna, G Kamath, JJ Potoff, N Rai… - The Journal of …, 2005 - ACS Publications
… Figure 4 Clausius Clapeyron plot of the saturated vapor pressure vs inverse temperature as predicted by the TraPPE-UA force field for 2-methyl-1-propanethiol (circle) and 2-methyl-2-…
Number of citations: 149 pubs.acs.org

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